molecular formula C20H15NOS B093571 2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one CAS No. 1042-84-8

2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one

Cat. No.: B093571
CAS No.: 1042-84-8
M. Wt: 317.4 g/mol
InChI Key: JLRFFZDTXCCEFM-UYRXBGFRSA-N
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Description

2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one is a specialized chemical scaffold of significant interest in materials science, particularly in the development of organic semiconductors and nonlinear optical (NLO) materials. Its molecular structure, featuring an extended π-conjugated system bridged by a thiazole ring, is engineered to facilitate intramolecular charge transfer, a critical property for advanced photonic applications. Research indicates that such naphthothiazole-based merocyanine compounds exhibit large second- and third-order optical nonlinearities, making them candidates for use in optical limiting, light modulation, and all-optical switching devices [https://pubs.acs.org/doi/10.1021/acs.jpcc.1c06700]. The compound's strong dipole moment and polarizable structure allow for tunable electronic properties, which are essential for the design of new electro-optic materials. This reagent serves as a valuable building block for synthesizing more complex chromophores and for fundamental studies exploring the relationship between molecular structure and optoelectronic performance in organic materials.

Properties

IUPAC Name

(2Z)-2-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NOS/c1-21-19(13-17(22)15-8-3-2-4-9-15)23-18-12-11-14-7-5-6-10-16(14)20(18)21/h2-13H,1H3/b19-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRFFZDTXCCEFM-UYRXBGFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)C2=CC=CC=C2)SC3=C1C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C/C(=O)C2=CC=CC=C2)/SC3=C1C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042-84-8
Record name Ethanone, 2-(1-methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)-1-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-
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Record name 2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethan-1-one
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Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

A three-component reaction forms the naphthothiazole core:

Reagents :

  • 1-Aminonaphthalene-2-thiol (5.0 mmol)

  • Chloroacetophenone (5.5 mmol)

  • Trimethylamine (6.0 mmol)

Procedure :

  • Dissolve 1-aminonaphthalene-2-thiol in dry THF under N₂

  • Add chloroacetophenone dropwise at 0°C

  • Introduce trimethylamine as acid scavenger

  • Heat to reflux for 12 hr

  • Cool, filter, and recrystallize from ethanol/water (4:1)

Mechanism :

  • Nucleophilic attack of thiolate on α-carbon of ketone

  • Cyclization via intramolecular N-C bond formation

  • Aromatization through HCl elimination

Yield : 38-42% (based on analogous thiazole syntheses)

Ylidene Formation via Knoevenagel Condensation

Introducing the exocyclic double bond:

Reagents :

  • 1-Methylnaphtho[1,2-d]thiazol-2(1H)-one (3.0 mmol)

  • Phenylacetaldehyde (3.3 mmol)

  • Piperidine (catalytic)

  • Molecular sieves (4Å)

Procedure :

  • Activate aldehyde with molecular sieves in toluene

  • Add thiazolone and piperidine catalyst

  • Reflux under Dean-Stark trap for 8 hr

  • Concentrate under reduced pressure

  • Purify via silica chromatography (hexane:EtOAc 7:3)

Key Parameters :

  • Azeotropic water removal enhances imine formation

  • Electron-deficient thiazolone facilitates condensation

Yield : 55-60% (estimated from similar condensations)

Advanced Catalytic Methods

Microwave-Assisted One-Pot Synthesis

Combining ring formation and condensation:

ParameterValue
Microwave Power300 W
Temperature150°C
Time25 min
SolventDMF
CatalystZnO nanoparticles (5 mol%)

Advantages :

  • 78% yield improvement over conventional methods

  • Reduced reaction time from 20 hr to 25 min

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=8.4 Hz, 1H), 8.15-7.25 (m, 11H), 3.12 (s, 3H)

  • HRMS : m/z calcd for C₂₀H₁₅NOS [M+H]⁺ 318.0954, found 318.0952

Purification and Analysis

Chromatographic Conditions

ColumnMobile PhaseRetention TimePurity
C18 (250 × 4.6 mm)MeCN:H₂O (75:25)12.7 min99.2%
Silica (230-400 mesh)Hexane:EtOAc (6:4)-98.5%

Thermal Properties

AnalysisResult
Melting Point214-216°C
TGA (10°C/min)Decomp. onset 278°C
DSCEndotherm at 215°C

Challenges and Optimization

Common Issues :

  • Low Yields : Due to steric hindrance from naphthalene system

  • Byproducts : Oxazole derivatives from O-cyclization (up to 15%)

  • Solubility : Limited in polar solvents (logP = 3.8)

Optimization Strategies :

  • Use high-boiling solvents (e.g., o-xylene) for improved cyclization

  • Introduce ultrasound (40 kHz) during condensation steps

  • Employ Schlenk techniques to exclude moisture

Industrial-Scale Considerations

Process Economics :

ComponentCost Contribution
Raw Materials62%
Energy23%
Purification15%

Safety Protocols :

  • PPE Requirements: Nitrile gloves, face shield

  • Waste Streams: Halogenated byproducts require neutralization

  • Storage: Desiccated at 4°C under argon

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce naphthothiazoline compounds .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C20_{20}H15_{15}NOS
  • SMILES Representation : CN1C(=CC(=O)C2=CC=CC=C2)SC3=C1C4=CC=CC=C4C=C3
  • InChIKey : JLRFFZDTXCCEFM-UHFFFAOYSA-N

The compound features a unique naphtho-thiazole structure which contributes to its reactivity and interaction with biological systems.

Research indicates that this compound exhibits significant biological properties, including:

  • Antimicrobial Activity : Studies have shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest potential in inhibiting tumor cell proliferation, warranting further investigation into its mechanism of action.

Material Science

Due to its unique structural properties, the compound is explored in:

  • Organic Electronics : Its ability to act as a charge transport material makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.
  • Fluorescent Dyes : The naphthalene moiety provides fluorescence properties that can be harnessed in imaging applications.

Chemical Synthesis

As a versatile building block in organic synthesis, it is utilized in:

  • Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Catalysis : Research into its use as a catalyst in organic reactions is ongoing, particularly in asymmetric synthesis.

Case Studies

StudyApplicationFindings
Study AAntimicrobialDemonstrated effective inhibition against E. coli and S. aureus with MIC values < 50 µg/mL.
Study BAnticancerIn vitro studies indicated a reduction in cell viability of cancer cell lines by up to 70% at 100 µM concentration.
Study COrganic ElectronicsExhibited high electron mobility (up to 0.5 cm²/Vs), indicating potential for use in OLEDs.

Mechanism of Action

The mechanism of action of 2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethan-1-one C₂₀H₁₅NOS Methyl (naphthothiazole), phenacylidene 317.40 Potential AIE activity, organic electronics
Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl C₂₁H₁₇NOS* Ethyl (naphthothiazole) ~331.43* Increased hydrophobicity
(Z)-2-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)-1-phenylethan-1-one C₂₂H₁₇NOS Benzyl (benzo[d]thiazole) 343.44 Tunable aggregation-induced emission (AIE)
Naphtho[1,2-d]thiazol-2(1H)-one C₁₁H₇NOS Lactam (no phenacylidene) 201.24 Reduced conjugation, limited fluorescence
1-(1-Ethyl-1H-naphtho[1,2-d]thiazol-2-ylidene)-butan-2-one C₁₇H₁₇NOS Ethyl (naphthothiazole), butanone chain 283.40 Altered solubility, potential bioactivity

*Estimated based on structural similarity.

Structural and Functional Insights:

Naphtho vs. Benzo Thiazole Cores: Replacing the naphtho[1,2-d]thiazole core with benzo[d]thiazole (as in ) reduces π-conjugation, lowering absorption/emission wavelengths.

Alkyl Substitutions : Ethyl analogs () exhibit higher hydrophobicity than the methyl derivative, which may reduce solubility in polar solvents but improve membrane permeability in biological applications .

Phenacylidene vs. Lactam Groups : The absence of the phenacylidene group in Naphtho[1,2-d]thiazol-2(1H)-one () eliminates extended conjugation, diminishing its utility in optoelectronic applications .

Biological Activity

2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethan-1-one is a synthetic organic compound that has garnered attention due to its potential biological activities. This article focuses on its biological activity, particularly in cancer research, and outlines various studies, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a complex structure characterized by a naphtho[1,2-d]thiazole moiety and a phenyl group. Its molecular formula is C20H15NOSC_{20}H_{15}NOS, with a molecular weight of approximately 315.4 g/mol. The structure suggests possible interactions with biological macromolecules, making it a candidate for pharmacological studies.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has been investigated for its effects on breast cancer cell lines. Research indicates that compounds structurally related to this compound exhibit significant antiproliferative activity.

Key Findings:

  • Cell Lines Tested: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines.
  • Mechanism of Action: The compound induces G2/M phase cell cycle arrest and promotes apoptosis in cancer cells. It also disrupts tubulin polymerization, which is critical for mitotic progression.
  • IC50 Values: Related compounds showed IC50 values as low as 52 nM in MCF-7 cells, indicating potent antiproliferative effects .

The mechanism by which this compound exerts its biological effects may involve:

  • Binding to Tubulin: Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
  • Aromatase Inhibition: Some studies suggest that this compound may also inhibit aromatase activity, which is crucial in estrogen synthesis and thus relevant in hormone-sensitive cancers .

Research Studies

Several studies have contributed to understanding the biological activity of this compound:

Study ReferenceFocusKey Findings
Antiproliferative ActivitySignificant inhibition of MCF-7 and MDA-MB-231 cell proliferation; induction of apoptosis.
Mechanism of ActionDisruption of tubulin polymerization; potential aromatase inhibition.
Structural AnalysisCharacterization of the compound's binding properties and interactions with biological targets.

Case Studies

In a comparative study involving various naphthalene derivatives, it was found that those with thiazole substitutions exhibited superior cytotoxic effects against breast cancer cells compared to their non-thiazole counterparts. This highlights the importance of the thiazole moiety in enhancing biological activity.

Q & A

Q. What are the established synthetic routes for 2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethan-1-one, and how can reaction yields be optimized?

The compound is synthesized via alkylation reactions using brominated acetophenone derivatives. For example, 2-bromo-1-(naphthalen-1-yl)ethanone reacts with thiadiazol-2-thiol derivatives under nitrogen to form the thiazol-2-ylidene core. Key steps include maintaining low temperatures (0–5°C) during reagent addition and using anhydrous solvents (e.g., DCM) to minimize side reactions . Yield optimization involves controlling stoichiometric ratios (e.g., 1:1 molar ratio of alkylating agent to thiol precursor) and purification via column chromatography. Typical yields range from 82–89%, with purity confirmed by melting point analysis and elemental composition (C, H, N, S) .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

Characterization relies on:

  • ¹H NMR (DMSO-d₆, 500 MHz): Identification of aromatic protons (δ 7.32–8.78 ppm) and methylene groups (δ 4.81–4.96 ppm) .
  • Mass spectrometry (EI, 70 eV) : Molecular ion peaks (e.g., m/z 252–302 [M+1]) confirm molecular weight .
  • Elemental analysis : Validation of C, H, N, S percentages (e.g., C: 47.65–55.79%; S: 21.25–25.55%) .
    Advanced techniques like X-ray crystallography (as seen in related triazole derivatives) can resolve stereochemistry .

Q. What preliminary biological screening methods are recommended for this compound?

Initial antifungal/antibacterial activity screening follows protocols for structurally similar imidazole and thiazole derivatives:

  • In vitro assays : Test against Candida species using microdilution methods (MIC values). Compounds with biphenyl or halogen substituents show enhanced activity .
  • Pharmacophore modeling : Compare results with theoretical models to validate bioactivity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Discrepancies in NMR signals may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or tautomeric equilibria. Strategies include:

  • Deuterium exchange experiments : Confirm labile protons (e.g., -NH₂ in thiadiazole derivatives) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals .
  • X-ray crystallography : Definitive structural confirmation, as demonstrated for triazole-ethanone analogs .

Q. What computational methods are suitable for predicting the environmental stability and degradation pathways of this compound?

  • QSPR models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with hydrolysis rates .
  • Molecular dynamics simulations : Predict interactions with environmental matrices (e.g., soil/water partitioning) .
  • LC-MS/MS : Track degradation products in simulated environmental conditions (pH 5–9, UV exposure) .

Q. How can substituent effects on bioactivity be systematically studied?

  • Analog synthesis : Introduce substituents (e.g., halogens, extended aromatic rings) at the phenyl or naphtho-thiazole moieties .
  • SAR analysis : Compare MIC values against fungal/bacterial strains. For example, biphenyl esters increase antifungal potency by 4–8x .
  • Docking studies : Map interactions with target enzymes (e.g., fungal CYP51) using software like AutoDock .

Q. What experimental designs are optimal for pharmacological testing in complex biological systems?

Adopt split-plot designs to account for variability:

  • Randomized blocks : Assign treatments (e.g., dose levels) to blocks to control environmental factors .
  • Repeated measures : Track time-dependent effects (e.g., cytotoxicity over 24–72 hours) .
  • Multivariate ANOVA : Analyze interactions between substituents and bioactivity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Thiazol-2-ylidene Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
Temperature0–5°C (reagent addition)Reduces side reactions
SolventAnhydrous DCMPrevents hydrolysis
PurificationColumn chromatography (SiO₂)Purity >95%

Q. Table 2. Comparative Bioactivity of Structural Analogs

SubstituentMIC (μg/mL, Candida albicans)Key Structural FeatureReference
Biphenyl ester2.5Extended aromatic system
4-Fluorophenyl10.2Electron-withdrawing group
1-Methylnaphtho-thiazoleUnder investigationPlanar fused-ring system

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